Product packaging for (2-Cyclopentyl-1,3-oxazol-4-yl)methanol(Cat. No.:)

(2-Cyclopentyl-1,3-oxazol-4-yl)methanol

Cat. No.: B13236041
M. Wt: 167.20 g/mol
InChI Key: UIXDMUVSFBFRFW-UHFFFAOYSA-N
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Description

(2-Cyclopentyl-1,3-oxazol-4-yl)methanol (CAS 1893103-13-3) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This organobuilding block features an oxazole ring core, a five-membered aromatic heterocycle containing oxygen and nitrogen, which is substituted with a cyclopentyl group and a hydroxymethyl group . Oxazole derivatives are of significant interest in medicinal chemistry and drug discovery. They are frequently employed as key scaffolds in the synthesis of complex molecules with biological activity. Specifically, structurally similar oxazole-containing compounds have been researched as key intermediates in the development of retroviral protease inhibitors . This suggests the potential value of this compound as a versatile precursor or intermediate in pharmaceutical research, particularly for the synthesis of potential therapeutic agents. The product is intended for research purposes only and is not for diagnostic or therapeutic use. CHEMICAL IDENTIFICATION • CAS Number : 1893103-13-3 • Molecular Formula : C9H13NO2 • Molecular Weight : 167.21 • SMILES : OCC1=COC(C2CCCC2)=N1 • MDL Number : MFCD30750585

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B13236041 (2-Cyclopentyl-1,3-oxazol-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2-cyclopentyl-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C9H13NO2/c11-5-8-6-12-9(10-8)7-3-1-2-4-7/h6-7,11H,1-5H2

InChI Key

UIXDMUVSFBFRFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=CO2)CO

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 Cyclopentyl 1,3 Oxazol 4 Yl Methanol

Classical and Contemporary Synthetic Routes to 1,3-Oxazoles with Substituents at C-2 and C-4

The formation of the 1,3-oxazole ring is a foundational step in the synthesis of the target compound. Numerous methods have been developed, ranging from classical cyclodehydration reactions to modern metal-catalyzed processes, to afford 2,4-disubstituted oxazoles.

Cyclization Reactions for 1,3-Oxazole Ring Formation

The construction of the oxazole (B20620) heterocycle can be achieved through various cyclization strategies, each starting from different acyclic precursors. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One of the most established methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com Another classical approach is the reaction of α-haloketones with primary amides . pharmaguideline.com These methods are robust and have been widely used for the preparation of various substituted oxazoles.

More contemporary methods offer milder conditions and broader substrate scopes. For instance, the coupling of α-diazoketones with amides , catalyzed by copper(II) triflate or Brønsted acids like trifluoromethanesulfonic acid (TfOH), provides a direct route to 2,4-disubstituted oxazoles. organic-chemistry.orgnih.govacs.org This protocol is noted for its mild reaction conditions and good functional group tolerance. acs.org Additionally, metal-free annulation reactions of alkynes, nitriles, and an oxygen source (like PhIO) represent another modern approach to regioselectively assemble the 2,4-disubstituted oxazole core. organic-chemistry.org A versatile synthesis can also begin with α-amino acids, which are converted to intermediate α-acylamino aldehydes, followed by cyclodehydration to yield the target oxazole ring. researchgate.net

MethodStarting MaterialsKey Reagents/CatalystsProduct Type
Robinson-Gabriel Synthesis α-Acylamino ketoneDehydrating agents (e.g., H₂SO₄, POCl₃)2,5-Disubstituted oxazole (can be adapted)
From α-Haloketones α-Haloketone, Primary amideBase2,4,5-Trisubstituted oxazole
From α-Diazoketones α-Diazoketone, AmideCu(OTf)₂ or TfOH2,4-Disubstituted oxazole
From α-Amino Acids α-Amino acidTPP/Hexachloroethane for cyclodehydration2,4-Disubstituted oxazole
Metal-Free Annulation Alkyne, NitrilePhIO (oxygen source), TfOH2,4-Disubstituted oxazole

Post-Cyclization Functionalization Strategies at C-2 (Cyclopentyl) and C-4 (Methanol)

An alternative to constructing the fully substituted ring in one step is to perform post-cyclization modifications on a pre-formed oxazole core. This strategy relies on the inherent reactivity of the oxazole ring. The hydrogen atoms on the oxazole ring exhibit different levels of acidity, in the order of C2 > C5 > C4. semanticscholar.org

Functionalization at C-2: The most acidic proton at the C-2 position can be selectively removed by a strong base (metalation), creating a nucleophilic center. pharmaguideline.com This allows for the introduction of various electrophiles, including alkyl halides, to install substituents like the cyclopentyl group. Palladium-catalyzed direct arylation or alkenylation reactions have also been developed for functionalizing the C-2 position, and these methods could potentially be adapted for alkyl groups. organic-chemistry.org

Functionalization at C-4: The C-4 position is generally less reactive towards electrophilic substitution than C-5. semanticscholar.org However, functionalization can be achieved through several routes. One common strategy involves starting with a precursor like ethyl oxazole-4-carboxylate. researchgate.net This readily available building block can be subjected to various transformations. For instance, the ester group can be reduced to the required hydroxymethyl (methanol) group. Another advanced strategy is the "halogen dance" isomerization, where a halogen at a different position (e.g., C-5) can be migrated to C-4 under basic conditions, providing a handle for further functionalization. nih.gov

Targeted Synthesis of the Cyclopentyl Moiety at the C-2 Position

The introduction of the cyclopentyl group at the C-2 position must be regioselective. This can be achieved either by incorporating the moiety from the start of the synthesis or by adding it to an existing oxazole ring.

Incorporation of Cyclopentyl Precursors

The most straightforward approach involves using a starting material that already contains the cyclopentyl fragment. This ensures its placement at the desired position from the outset.

In syntheses that utilize a primary amide, cyclopentanecarboxamide would serve as the precursor for the C-2 substituent. For example, in the reaction with an appropriate α-haloketone or α-diazoketone, the cyclopentyl group from the amide is directly incorporated at the C-2 position of the resulting oxazole ring. pharmaguideline.comnih.gov Similarly, in the Robinson-Gabriel synthesis, N-acylation of an α-amino ketone with a cyclopentylcarbonyl group (e.g., using cyclopentanecarbonyl chloride) would furnish the necessary α-(cyclopentylcarbonyl)amino ketone intermediate.

General ReactionCyclopentyl-Containing PrecursorResulting Intermediate/Product
Reaction with α-haloketone Cyclopentanecarboxamide2-Cyclopentyl-oxazole derivative
Coupling with α-diazoketone Cyclopentanecarboxamide2-Cyclopentyl-oxazole derivative
Robinson-Gabriel Synthesis Cyclopentanecarbonyl chloride (for acylation)α-(Cyclopentylcarbonyl)amino ketone

Regioselective Installation of the Cyclopentyl Group

Regioselectivity is a key advantage of many classical oxazole syntheses, where the assembly of reactants dictates the final substitution pattern. The reaction between an amide (R-CONH₂) and an α-substituted ketone fragment inherently places the 'R' group at the C-2 position.

For post-cyclization strategies, the enhanced acidity of the C-2 proton is crucial for regioselectivity. semanticscholar.org Deprotonation of an unsubstituted oxazole at C-2 with a strong base like n-butyllithium (n-BuLi) generates a 2-lithiooxazole intermediate. researchgate.net This intermediate is highly nucleophilic and can react with a cyclopentyl-containing electrophile, such as cyclopentyl bromide or iodide, to install the cyclopentyl group exclusively at the C-2 position. The predictable and regioselective nature of this metalation chemistry is a powerful tool in oxazole synthesis. researchgate.net

Formation and Manipulation of the Hydroxymethyl Group at the C-4 Position

The hydroxymethyl group at C-4 is a common functional handle and is typically introduced by the reduction of a corresponding carboxylic acid or ester. This precursor approach is often more feasible than direct hydroxymethylation.

A well-documented strategy for synthesizing 2,4,5-trisubstituted oxazoles involves the reduction of an ester group at the C-4 position. researchgate.net For the synthesis of (2-Cyclopentyl-1,3-oxazol-4-yl)methanol, a plausible route would begin with the synthesis of a precursor such as ethyl (2-cyclopentyl-1,3-oxazol-4-yl)carboxylate. This intermediate could be prepared via one of the cyclization methods mentioned previously, using a starting material like ethyl 2-amino-3-oxobutanoate.

Once the C-4 ester is in place, it can be readily converted to the primary alcohol (hydroxymethyl group) using a standard reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters to alcohols. researchgate.net The reaction involves the nucleophilic addition of hydride to the carbonyl carbon of the ester, ultimately yielding the desired this compound after an aqueous workup. An alternative, milder reducing agent like sodium borohydride (B1222165) (NaBH₄) might also be employed, sometimes in the presence of an additive to enhance its reactivity towards esters. mdpi.com This two-step sequence—synthesis of the C-4 carboxylate followed by reduction—provides a reliable and high-yielding path to the target C-4 hydroxymethyl functionality.

Strategies for Introducing the Hydroxymethyl Functionality

A primary and effective strategy for introducing the hydroxymethyl group at the C4 position of the oxazole ring is through the reduction of a precursor functional group. This approach is advantageous as various methods for oxazole synthesis yield derivatives with C4 substituents like aldehydes or carboxylates, which are readily converted to the desired alcohol.

The most direct precursors to the 4-hydroxymethyl group are the corresponding 4-formyl (aldehyde) or 4-alkoxycarbonyl (ester) derivatives of the 2-cyclopentyloxazole core. The reduction of these groups is a standard and high-yielding transformation in organic synthesis.

Reduction of a 4-Formyl Group: The aldehyde functionality can be selectively reduced to a primary alcohol using mild reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose, offering high chemoselectivity in the presence of other functional groups. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at cool temperatures (e.g., 0 °C) to moderate reactivity. mdpi.com

Reduction of a 4-Carboxylate Ester: Ester groups can be reduced to primary alcohols using more powerful reducing agents such as lithium aluminium hydride (LiAlH₄). This reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

Table 1: Comparison of Precursor Functional Groups for Hydroxymethyl Introduction This is an interactive table. Click on the headers to sort.

Precursor Group Typical Reducing Agent(s) Solvent(s) Key Considerations
Aldehyde (-CHO) Sodium borohydride (NaBH₄) Methanol, Ethanol High chemoselectivity; mild conditions.
Ester (-COOR) Lithium aluminium hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether Powerful reducing agent; requires anhydrous conditions.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to enhance efficiency, reduce waste, and improve the environmental profile of chemical processes. ijpsonline.comdntb.gov.ua The synthesis of oxazole derivatives, including the target compound, has benefited significantly from these advancements.

Metal-Mediated and Organocatalytic Methods

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of heterocyclic rings like oxazole. researchgate.netresearchgate.net

Metal-Mediated Synthesis: Various transition metals, including palladium (Pd), copper (Cu), and gold (Au), are employed to catalyze key bond-forming reactions in oxazole synthesis. researchgate.net Palladium and copper catalysts are often used in cross-coupling reactions to functionalize the oxazole ring. ijpsonline.comtandfonline.com For instance, a palladium-catalyzed direct arylation can be used to form C-C bonds at specific positions on the ring. thieme-connect.com Gold catalysts are particularly effective in promoting the cycloisomerization of propargylic amides to form the oxazole core. researchgate.net Copper-catalyzed reactions have also been developed for the one-pot synthesis of highly functionalized oxazoles from simple starting materials. jsynthchem.com

Organocatalytic Methods: Organocatalysis, which uses small organic molecules as catalysts, represents a complementary approach to metal catalysis. While less common for the direct formation of the oxazole ring, organocatalysts can be instrumental in the asymmetric synthesis of chiral precursors. researchgate.net For example, chiral secondary amine catalysts can facilitate domino reactions to construct complex carbocyclic structures that could serve as precursors to the cyclopentyl moiety or other substituted fragments of the target molecule. researchgate.net

Table 3: Examples of Metal Catalysts in Oxazole Synthesis This is an interactive table. Click on the headers to sort.

Metal Catalyst Type of Reaction Example Application
Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Cross-coupling (e.g., Suzuki, Direct Arylation) C-H functionalization or arylation of the oxazole ring. tandfonline.comthieme-connect.com
Copper (e.g., CuI, CuFe₂O₄) Cyclization, Multi-component reactions One-pot synthesis of substituted oxazoles. thieme-connect.comjsynthchem.com

Microwave-Assisted and One-Pot Synthesis Techniques

Green chemistry principles are further embodied in process-intensification techniques like microwave-assisted synthesis and one-pot reactions. ijpsonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govijpsonline.com This technique has been successfully applied to various oxazole syntheses, leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ijpsonline.comijpsonline.com The rapid heating provided by microwaves can enhance the efficiency of cyclization and condensation reactions crucial for forming the oxazole ring. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis This is an interactive table. Click on the headers to sort.

Method Typical Reaction Time Typical Yield Key Advantages
Conventional Heating Several hours Moderate to Good Standard laboratory equipment.

Purity, Yield, and Scalability Considerations in Synthetic Development

Purification is another critical aspect. Chromatographic purification is common in laboratory settings but can be costly and generate significant solvent waste on a larger scale. Synthetic routes that yield products of high purity, which can be isolated by crystallization or simple extraction, are highly desirable for scalability.

The green chemistry approaches discussed previously are inherently beneficial for scalability.

Catalytic methods are superior to stoichiometric reactions as they reduce waste and allow for the use of smaller quantities of expensive or toxic reagents.

One-pot reactions and microwave-assisted synthesis improve throughput and reduce energy consumption and solvent use, making them attractive for scaling up production. ijpsonline.comijpsonline.com

Ultimately, the development of a robust and scalable synthesis for this compound requires a holistic evaluation of the entire synthetic sequence, balancing factors such as the cost and availability of starting materials, the efficiency and safety of each step, and the ease of purification.

Chemical Reactivity and Transformations of 2 Cyclopentyl 1,3 Oxazol 4 Yl Methanol

Reactions Involving the 1,3-Oxazole Ring System

The reactivity of the 1,3-oxazole ring in (2-Cyclopentyl-1,3-oxazol-4-yl)methanol is influenced by the electron-donating nature of the oxygen atom and the electron-withdrawing character of the nitrogen atom. This electronic arrangement dictates the regioselectivity of substitution reactions and the propensity for ring transformations.

The 1,3-oxazole ring is generally considered an electron-rich heterocycle, yet it is less reactive towards electrophilic aromatic substitution than other five-membered heterocycles like furan (B31954) or pyrrole. When such reactions do occur, the substitution pattern is highly regioselective.

Electrophilic Aromatic Substitution: For the oxazole (B20620) ring, electrophilic attack is preferentially directed to the C5 position. wikipedia.orgchempedia.info This is attributed to the greater electron density at this position, which can be rationalized through resonance theory. The presence of the cyclopentyl group at C2 and the hydroxymethyl group at C4 can further influence the reactivity, though the directing effect to C5 is generally dominant. Activating, electron-donating groups on the ring can facilitate these substitutions. pharmaguideline.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the oxazole ring is generally uncommon and requires the presence of a good leaving group, typically a halide, at an electron-deficient position. pharmaguideline.comtandfonline.com The most susceptible position to nucleophilic attack is C2, followed by C4 and then C5. tandfonline.com In the case of this compound, direct nucleophilic substitution on the ring is unlikely due to the absence of a suitable leaving group.

Substitution Type Preferred Position Reactivity Notes
ElectrophilicC5Generally requires activating groups on the ring.
NucleophilicC2Requires a good leaving group; uncommon for this compound.

The oxazole ring can undergo thermally induced ring-opening and rearrangement reactions. A notable example is the Cornforth rearrangement, which is characteristic of 4-acyloxazoles. wikipedia.org For this compound to undergo a Cornforth-type rearrangement, the hydroxymethyl group would first need to be esterified to introduce the required acyl group at the 4-position. The subsequent thermal treatment would lead to a scrambling of the substituents at the C4 and C5 positions of the oxazole ring via a nitrile ylide intermediate. wikipedia.org

The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org This reactivity provides a valuable synthetic route to substituted pyridines. In such reactions, the oxazole ring reacts with a dienophile, and the resulting bicyclic adduct typically undergoes a retro-Diels-Alder reaction with the expulsion of a small molecule to afford the aromatic pyridine (B92270) ring. The presence of electron-donating or withdrawing groups on the oxazole and the dienophile can significantly influence the rate and regioselectivity of the cycloaddition. Research has shown that a silylated 4-hydroxymethyl oxazole can participate in cycloaddition reactions. nih.gov

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the C4 position of this compound exhibits the characteristic reactivity of a primary alcohol. It can be readily oxidized to an aldehyde or a carboxylic acid and can also undergo etherification and esterification reactions.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or further to the carboxylic acid using a variety of standard oxidizing agents. The choice of reagent determines the extent of the oxidation. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid. A known example is the oxidation of a 4-(hydroxymethyl)oxazole to its corresponding aldehyde and carboxylic acid. researchgate.net

Reduction: The hydroxymethyl group is already in a reduced state. Further reduction would typically involve the oxazole ring itself, which is generally resistant to reduction under standard conditions. nih.gov

Reaction Product Typical Reagents
Mild Oxidation(2-Cyclopentyl-1,3-oxazol-4-yl)carbaldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane
Strong Oxidation2-Cyclopentyl-1,3-oxazole-4-carboxylic acidPotassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4)

Etherification: The hydroxyl group can be converted to an ether through various methods, such as the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide.

Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comyoutube.com

Amidation: While the hydroxymethyl group cannot directly form an amide, it can be first oxidized to the corresponding carboxylic acid. This carboxylic acid can then be activated and reacted with an amine to yield an amide. A variety of coupling reagents can be employed for this transformation. beilstein-journals.org

Reaction Reactant Product Functional Group
EtherificationAlkyl halideEther
EsterificationCarboxylic acid / Acyl chlorideEster
Amidation (two steps)1. Oxidizing agent2. Amine + Coupling agentAmide

Halogenation and Substitution Reactions

The hydroxyl group of the methanol (B129727) substituent at the 4-position of the oxazole ring is a key site for functionalization. It can be readily converted into a leaving group, typically a halide, to facilitate subsequent nucleophilic substitution reactions. This two-step sequence allows for the introduction of a wide array of functionalities at this position.

Halogenation: The primary alcohol of this compound can be transformed into a halomethyl group using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or a triphenylphosphine/carbon tetrachloride system can yield the corresponding 4-(chloromethyl)-2-cyclopentyloxazole. Similarly, reagents like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide can be employed to synthesize 4-(bromomethyl)-2-cyclopentyloxazole. These halogenated intermediates are typically more reactive and serve as excellent electrophiles for the subsequent substitution reactions. nih.gov

Nucleophilic Substitution: The resulting 4-(halomethyl)-2-cyclopentyloxazoles are versatile substrates for Sₙ2 reactions. A diverse range of nucleophiles can be used to displace the halide, leading to a variety of derivatives. This is a powerful strategy for building molecular diversity for SAR studies.

Common nucleophiles and the corresponding products include:

Amines: Reaction with primary or secondary amines affords the corresponding aminomethyl derivatives.

Thiols: Thiolates can be used to introduce various thioether linkages.

Alkoxides: Alkoxides will yield the corresponding ether derivatives.

Carbanions: Stabilized carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds, extending the carbon chain at the 4-position. nih.gov

The following interactive table summarizes potential substitution reactions of 4-(halomethyl)-2-cyclopentyloxazole:

Nucleophile (Nu-H)Reagent/ConditionsProduct
R-NH₂ (Primary Amine)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)(2-Cyclopentyl-1,3-oxazol-4-yl)-N-(R)methanamine
R₂-NH (Secondary Amine)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)(2-Cyclopentyl-1,3-oxazol-4-yl)-N,N-(R₂)methanamine
R-SH (Thiol)Base (e.g., NaH), Solvent (e.g., THF)4-((R-thio)methyl)-2-cyclopentyloxazole
R-OH (Alcohol)Base (e.g., NaH), Solvent (e.g., THF)4-((R-oxy)methyl)-2-cyclopentyloxazole
CH₂(CO₂Et)₂ (Diethyl malonate)Base (e.g., NaH), Solvent (e.g., THF)Diethyl 2-((2-cyclopentyl-1,3-oxazol-4-yl)methyl)malonate

Modifications of the Cyclopentyl Substituent

The cyclopentyl ring at the 2-position of the oxazole core provides a lipophilic anchor and a specific spatial orientation for the molecule. Modifications to this ring can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.

Functionalization of the Cyclopentyl Ring

Direct functionalization of the cyclopentyl ring in the presence of the oxazole moiety can be challenging due to the potential for competing reactions with the heterocycle. However, several strategies can be envisioned based on established organic chemistry principles.

One approach involves the synthesis of pre-functionalized cyclopentyl precursors that are then used to construct the oxazole ring. For example, a substituted cyclopentanecarboxaldehyde or cyclopentanecarboxylic acid could be used as a starting material in the synthesis of the corresponding 2-(functionalized-cyclopentyl)-1,3-oxazole derivative.

Alternatively, late-stage functionalization of the cyclopentyl ring on the intact this compound molecule could be attempted. This would likely involve radical reactions, such as free-radical halogenation, followed by nucleophilic substitution. However, the selectivity of such reactions can be difficult to control and may lead to a mixture of products.

The following table outlines potential functionalization strategies for the cyclopentyl ring:

Reaction TypeReagents and ConditionsPotential Product
Free-Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄)(2-(Bromo-cyclopentyl)-1,3-oxazol-4-yl)methanol (mixture of isomers)
Subsequent Nucleophilic SubstitutionVarious Nucleophiles (e.g., R₂NH, ROH, RSH)(2-(Functionalized-cyclopentyl)-1,3-oxazol-4-yl)methanol

Stereochemical Considerations and Control

The cyclopentyl ring can possess multiple stereocenters, and the stereochemistry of these centers can have a profound effect on the biological activity of the molecule. The synthesis of stereochemically defined derivatives of this compound is therefore of significant interest.

Achieving stereocontrol in the synthesis of substituted cyclopentanes can be accomplished through several methods:

Chiral Pool Synthesis: Starting from an enantiomerically pure cyclopentane (B165970) derivative from a natural source.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the reactions that form or functionalize the cyclopentyl ring. nih.govresearchgate.netnih.gov

Diastereoselective Reactions: Using substrate-controlled or reagent-controlled methods to favor the formation of one diastereomer over another.

For example, the use of a chiral auxiliary on the cyclopentyl precursor could direct the stereochemical outcome of subsequent reactions. Similarly, enantioselective catalytic hydrogenation of a cyclopentene (B43876) precursor could establish the desired stereocenters. The specific stereochemical configuration of any functional groups introduced onto the cyclopentyl ring would need to be carefully controlled and characterized.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. This compound is a valuable scaffold for such studies due to the multiple points available for derivatization.

The primary strategies for derivatizing this molecule for SAR studies involve modifications at both the 4-position of the oxazole ring and the cyclopentyl substituent.

Derivatization at the 4-Position:

As discussed in section 3.2.3, the hydroxymethyl group is an excellent handle for introducing a wide variety of functional groups. Key derivatization strategies at this position include:

Amide Formation: Oxidation of the primary alcohol to a carboxylic acid, followed by amide coupling with a diverse library of amines, can explore the effect of different substituents on activity. Studies on similar 2-phenyl-oxazole-4-carboxamides have shown that the nature of the amide substituent can significantly impact biological activity. nih.gov

Ester Formation: Esterification of the alcohol with various carboxylic acids can probe the influence of different ester groups.

Ether Formation: Synthesis of a range of ethers via Williamson ether synthesis can investigate the impact of different alkoxy groups.

Urea (B33335) and Carbamate (B1207046) Formation: Reaction of the corresponding amine (after conversion of the alcohol to an amine) with isocyanates or chloroformates can introduce urea and carbamate functionalities, respectively.

The following table presents a summary of potential derivatization strategies at the 4-position for SAR studies:

Functional GroupSynthetic ApproachRationale for SAR
Amides (-CONH-R)Oxidation to -COOH, then amide couplingExplore hydrogen bonding interactions and steric effects.
Esters (-COO-R)Esterification with R-COOHModulate lipophilicity and metabolic stability.
Ethers (-O-R)Williamson ether synthesisInvestigate steric and electronic effects of the R group.
Amines (-CH₂-NR¹R²)Halogenation and substitution with aminesIntroduce basic centers and explore polar interactions.
Sulfonamides (-SO₂NH-R)Conversion to amine, then reaction with sulfonyl chlorideProbe for specific interactions with target proteins.

Derivatization of the Cyclopentyl Ring:

As outlined in section 3.3.1, modifications to the cyclopentyl ring are also a key strategy. The introduction of various functional groups (e.g., hydroxyl, amino, keto) at different positions on the ring can explore how changes in lipophilicity, polarity, and steric bulk in this region affect activity. Furthermore, exploring different stereoisomers of these functionalized cyclopentyl derivatives is crucial for understanding the three-dimensional requirements of the biological target.

By systematically applying these derivatization strategies, a library of compounds can be generated and screened for biological activity. The resulting SAR data can then be used to design more potent and selective analogs.

Advanced Structural Characterization and Elucidation in 2 Cyclopentyl 1,3 Oxazol 4 Yl Methanol Research

Advanced Spectroscopic Methodologies

Spectroscopy is a cornerstone of molecular characterization, providing detailed information on the connectivity, chemical environment, and functional groups within a molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. While comprehensive conformational and stereochemical analyses often require advanced 2D NMR techniques (like COSY, HSQC, HMBC, and NOESY), the foundational ¹H NMR spectrum provides critical data for structural confirmation.

Detailed ¹H NMR data for (2-Cyclopentyl-1,3-oxazol-4-yl)methanol has been reported, confirming the presence and connectivity of all proton environments in the molecule. The analysis, conducted in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the cyclopentyl, oxazole (B20620), and hydroxymethyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Interactive Data Table: ¹H NMR Spectral Data of this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-5 (Oxazole)7.53Singlet (s)1HOxazole ring proton
CH₂ (Methanol)4.56Singlet (s)2H-CH₂OH
CH (Cyclopentyl)3.19Quintet1HMethine proton on cyclopentyl ring
CH₂ (Cyclopentyl)2.13 - 2.03Multiplet (m)2HCyclopentyl methylene (B1212753) protons
CH₂ (Cyclopentyl)1.89 - 1.66Multiplet (m)6HCyclopentyl methylene protons

Note: This data provides the primary structure, but a full conformational analysis would necessitate further studies, such as Nuclear Overhauser Effect (NOE) experiments to determine through-space proximity of protons and variable temperature NMR to study dynamic processes.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

While specific experimental IR and Raman spectra for this compound are not widely available in the literature, the expected absorption bands can be predicted based on its functional groups.

Data Table: Predicted Principal IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol (-OH)3200-3600Strong, Broad
C-H Stretch (sp³)Cyclopentyl, Methanol (B129727)2850-3000Medium to Strong
C=N StretchOxazole Ring1640-1680Medium
C=C StretchOxazole Ring1570-1610Medium
C-O StretchAlcohol, Oxazole Ring1050-1260Strong

The IR spectrum would be dominated by a broad O-H stretching band for the alcohol and strong C-O stretching absorptions. Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the oxazole ring, which are often weak in the IR spectrum.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Experimental low-resolution data confirms the molecular mass, showing a protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of 168.2.

For a more definitive analysis, HRMS is required. The theoretical exact mass of the protonated molecule can be calculated to compare with an experimental HRMS result.

Data Table: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₁₃NO₂
Theoretical Monoisotopic Mass167.09463 u
Theoretical [M+H]⁺ (HRMS) 168.10190 m/z
Observed [M+H]⁺ (LRMS) 168.2 m/z

HRMS would also be used to study the fragmentation pattern of the molecule under ionization. Key fragmentation pathways would likely involve the loss of water from the methanol group, cleavage of the cyclopentyl ring, and fragmentation of the oxazole ring, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

To date, the single-crystal X-ray structure of this compound has not been reported in the public domain. If a suitable single crystal could be grown, this analysis would provide invaluable data. The process would involve mounting a crystal on a diffractometer and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. This would confirm the planarity of the oxazole ring and reveal the preferred conformation of the cyclopentyl group and the hydroxymethyl side chain in the solid state.

Investigating co-crystals and salt forms is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a compound. Co-crystallization of this compound with pharmaceutically acceptable co-formers (e.g., carboxylic acids) could be explored. X-ray diffraction analysis of these co-crystals would reveal the specific intermolecular interactions, such as hydrogen bonds between the methanol's hydroxyl group or the oxazole's nitrogen atom and the co-former. Similarly, if the oxazole nitrogen is basic enough to be protonated, salt formation with various acids could be attempted, and their crystal structures analyzed to understand the resulting packing and hydrogen-bonding networks. Currently, no such structural analyses for co-crystals or salts of this compound have been published.

Computational and Theoretical Investigations of 2 Cyclopentyl 1,3 Oxazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the electronic landscape, which is crucial for predicting chemical reactivity and molecular interactions.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic properties of molecules. mdpi.com By approximating the electron density of a system, DFT offers a balance between computational cost and accuracy, making it suitable for complex molecules like (2-Cyclopentyl-1,3-oxazol-4-yl)methanol. mdpi.commdpi.com

A primary application of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

DFT calculations also enable the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the oxygen of the methanol (B129727) group, indicating these as sites for electrophilic attack or hydrogen bonding.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in predicting how the molecule will behave in a chemical reaction.

Table 1: Illustrative DFT-Calculated Properties for an Oxazole Derivative This table presents typical data obtained from DFT calculations for a representative oxazole compound to illustrate the type of information generated. Specific values for this compound would require dedicated computational studies.

ParameterValueDescription
EHOMO-6.8 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.6 eVIndicator of chemical reactivity and stability
Dipole Moment (μ)3.5 DMeasure of the molecule's overall polarity
Electronegativity (χ)4.0 eVTendency to attract electrons
Chemical Hardness (η)2.8 eVResistance to change in electron distribution
Electrophilicity (ω)2.86 eVPropensity to accept electrons

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of molecular properties. While computationally more intensive than DFT, ab initio methods are often used as a benchmark to validate DFT results. For a molecule like this compound, these methods could be employed to obtain precise geometric parameters (bond lengths and angles), vibrational frequencies, and other spectroscopic properties, offering a deeper understanding of its fundamental molecular structure.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore its physical behavior, including its flexibility and interactions with its environment over time.

This compound possesses significant conformational flexibility due to the rotatable bonds associated with the cyclopentyl ring and the hydroxymethyl group. Conformational space exploration involves systematically or stochastically searching for all possible low-energy three-dimensional arrangements (conformers) of the molecule.

Following the identification of various conformers, energy minimization is performed using force fields (in molecular mechanics) or quantum methods to find the most stable, lowest-energy conformation. Identifying the global minimum energy structure is crucial, as it often represents the most populated conformation and is typically the starting point for further docking and dynamics studies.

Molecular Dynamics (MD) simulations provide a computational microscope to view the motion of atoms and molecules over time. An MD simulation of this compound, typically placed in a simulated solvent box (e.g., water), would solve Newton's equations of motion for the system. This allows for the observation of its dynamic behavior, such as the flexibility of the cyclopentyl ring, the rotation of the methanol group, and the formation of hydrogen bonds with solvent molecules. mdpi.com

MD simulations are particularly powerful for studying the interaction between a ligand and a biological target, such as a protein receptor. By simulating the ligand-protein complex, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which is a predictor of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net To build a QSAR model for a series of oxazole derivatives, one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight) and 3D features (e.g., shape, electronic properties).

A mathematical model is then developed to correlate these descriptors with the experimentally measured biological activity (e.g., IC50). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, such as this compound. This allows for the prioritization of compounds for synthesis and testing, thereby streamlining the drug discovery process. researchgate.net The development of such models is a key strategy in modern medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency and desired properties. rcsi.science

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug discovery. wisdomlib.orgnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.org For a novel compound like this compound, QSAR models can be developed by analyzing a dataset of structurally related oxazole derivatives with known biological activities. nih.gov

The process begins with the calculation of molecular descriptors for each compound in the training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. For this compound, relevant descriptors would include those related to the cyclopentyl group's bulk and lipophilicity, the electronic properties of the oxazole ring, and the hydrogen bonding capacity of the hydroxymethyl group.

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are employed to build the QSAR model. nih.gov The resulting model can then be used to predict the biological activity of new compounds, such as this compound, before they are synthesized. The predictive power of QSAR models for oxazole derivatives has been demonstrated in various studies, for instance, in the development of antifungal agents. wisdomlib.org

A hypothetical QSAR study for a series of 2-alkyl-4-hydroxymethyl-1,3-oxazoles might reveal that the size and hydrophobicity of the alkyl group at the 2-position are critical for a specific biological activity. The model could predict an optimal range for these properties to maximize potency. The presence of the 4-hydroxymethyl group would likely contribute to the compound's polarity and ability to form hydrogen bonds, which could be crucial for interacting with a biological target.

Table 1: Hypothetical Molecular Descriptors for a QSAR Model of Oxazole Derivatives

DescriptorDescriptionPredicted Value for this compound
Molecular WeightTotal mass of the molecule167.21 g/mol
LogPOctanol-water partition coefficient, a measure of hydrophobicity~1.5 - 2.5
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms, related to drug transport~45-55 Ų
Number of Hydrogen Bond DonorsNumber of OH and NH groups1
Number of Hydrogen Bond AcceptorsNumber of N and O atoms2
Steric Parameters (e.g., STERIMOL)Describe the size and shape of substituentsCalculated based on the cyclopentyl group

This predictive approach allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates with the highest predicted activity for synthesis and experimental testing, thereby saving significant time and resources.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. najah.edu A pharmacophore model for a class of active oxazole derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, the key pharmacophoric features would likely be:

A hydrophobic feature corresponding to the cyclopentyl ring.

A hydrogen bond acceptor feature associated with the nitrogen atom of the oxazole ring.

A hydrogen bond donor and acceptor feature from the hydroxymethyl group.

This pharmacophore model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. researchgate.net The goal of virtual screening is to identify novel molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity. This approach has been successfully used to discover new inhibitors for various biological targets.

Molecular docking, a complementary virtual screening technique, can also be employed. nih.govresearchgate.net Docking simulations predict the preferred orientation of a ligand when bound to a receptor protein. rdd.edu.iq For this compound, docking studies could be performed against a specific enzyme or receptor implicated in a disease to predict its binding affinity and mode of interaction. nih.govresearchgate.net The results of such studies can provide valuable insights into the molecular basis of the compound's potential activity and guide the design of more potent analogs.

Table 2: Potential Pharmacophoric Features of this compound

FeatureCorresponding MoietyPotential Role in Biological Activity
HydrophobicCyclopentyl groupInteraction with hydrophobic pockets in a receptor
Hydrogen Bond AcceptorOxazole NitrogenFormation of hydrogen bonds with receptor residues
Hydrogen Bond DonorHydroxyl group of methanolFormation of hydrogen bonds with receptor residues
Hydrogen Bond AcceptorOxygen of methanol and oxazole ringFormation of hydrogen bonds with receptor residues

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. irjweb.com These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. irjweb.comajchem-a.com

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the local electronic environment of the nuclei. thepharmajournal.com DFT calculations can provide highly accurate predictions of these chemical shifts. irjweb.com For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the cyclopentyl ring, the oxazole ring, and the methanol group. These predicted spectra can be compared with experimental data to confirm the compound's structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Oxazole Ring of this compound (Hypothetical DFT Calculation)

Carbon AtomPredicted Chemical Shift (ppm)
C2 (attached to cyclopentyl)160-170
C4 (attached to methanol)135-145
C5120-130

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. ajchem-a.com The predicted IR spectrum for this compound would show characteristic peaks for the C-H stretching of the cyclopentyl group, the C=N and C-O stretching of the oxazole ring, and the O-H stretching of the methanol group. ajchem-a.com This information is invaluable for identifying the functional groups present in the molecule and confirming its identity.

By leveraging these computational and theoretical methods, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, paving the way for its potential applications in various scientific fields.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 2 Cyclopentyl 1,3 Oxazol 4 Yl Methanol and Its Derivatives

Identification of Molecular Targets and Pathways

While the oxazole (B20620) core is present in numerous biologically active molecules, specific mechanistic studies on (2-Cyclopentyl-1,3-oxazol-4-yl)methanol are not extensively reported in publicly available scientific literature. However, the broader class of oxazole derivatives has been investigated for its interaction with various biological targets.

Enzyme Inhibition and Activation Studies (In Vitro)

No specific in vitro enzyme inhibition or activation studies for this compound have been documented in the available literature. However, the oxazole scaffold is a known pharmacophore in the design of various enzyme inhibitors. For instance, certain oxazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX), a key enzyme in the inflammatory pathway, and various protein kinases, which are crucial in cell signaling and proliferation. nih.gov

A notable example from the broader class of oxazole-containing compounds is a series of α-keto oxazole derivatives that have been systematically studied as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a role in the regulation of pain and inflammation. nih.gov In these studies, modifications to the substituent at the C2 position of the oxazole ring were found to significantly impact the inhibitory potency. nih.gov While these findings are not directly applicable to this compound, they highlight the potential for the 2-substituent to influence enzyme-inhibitory activity.

Table 1: Examples of Enzyme Inhibition by Structurally Diverse Oxazole Derivatives

Oxazole Derivative Class Target Enzyme Biological Implication
α-Keto Oxazoles Fatty Acid Amide Hydrolase (FAAH) Potential for analgesic and anti-inflammatory agents nih.gov
Substituted Benzoxazoles Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Potential as anticancer agents by inhibiting angiogenesis nih.gov

Receptor Binding and Modulation (In Vitro)

Specific in vitro receptor binding and modulation data for this compound are not available in the current body of scientific literature. Nevertheless, the oxazole moiety has been incorporated into ligands targeting a variety of receptors. For example, derivatives containing the oxazole framework have been investigated for their affinity to G-protein coupled receptors (GPCRs) and ion channels. The nature and position of substituents on the oxazole ring are critical for determining the binding affinity and selectivity for a particular receptor subtype. nih.gov

Interaction with Biomolecules

Direct studies on the interaction of this compound with biomolecules such as proteins and nucleic acids have not been reported. In a broader context, heterocyclic compounds, including oxazoles, can engage in various non-covalent interactions with biological macromolecules. researchgate.net These interactions, which include hydrogen bonding, hydrophobic interactions, and van der Waals forces, are fundamental to the mechanism of action of many drugs. The cyclopentyl group, being hydrophobic, could potentially facilitate binding to hydrophobic pockets within a protein target. omicsonline.org

Structure-Activity Relationship (SAR) Analysis of the 2-Cyclopentyl Substituent

The substituent at the 2-position of the oxazole ring is known to significantly influence the biological activity of this class of compounds. nih.gov

Influence of Cyclopentyl Ring Modifications on Biological Activity and Lipophilicity

While specific SAR studies on modifications of the cyclopentyl ring in this compound derivatives are not available, general principles of medicinal chemistry suggest that alterations to this group would have a profound impact on both biological activity and physicochemical properties.

Table 2: Predicted Impact of Cyclopentyl Ring Modifications on Lipophilicity

Modification to Cyclopentyl Ring Predicted Effect on Lipophilicity (LogP) Potential Biological Consequence
Introduction of a hydroxyl group Decrease Improved aqueous solubility, potential for new hydrogen bond interactions with a target.
Introduction of a methyl group Increase Enhanced binding to hydrophobic pockets, potential for altered metabolic stability.
Replacement with a fluorinated cyclopropyl group Decrease Can modulate lipophilicity and metabolic stability. researchgate.net

Stereochemical Effects of the Cyclopentyl Moiety on Biological Activity

The stereochemistry of substituents can play a crucial role in the interaction of a molecule with a chiral biological target such as an enzyme or a receptor. nih.govnih.gov Although this compound itself does not have a chiral center on the cyclopentyl ring if unsubstituted, the introduction of substituents on the cyclopentyl ring could create stereoisomers.

The conformation of the cyclopentyl ring can also influence biological activity. Cyclopentane (B165970) exists in a dynamic equilibrium between different puckered conformations, such as the envelope and twist forms. The preferred conformation and the orientation of substituents can affect how well the molecule fits into a binding site. nih.gov Studies on other classes of compounds have shown that the configuration of a cyclopropyl group, a smaller cycloalkane, can have a substantial impact on biological activity, with one stereoisomer being significantly more potent than the other. nih.gov It is reasonable to extrapolate that the stereochemistry of a substituted cyclopentyl group at the 2-position of an oxazole ring would similarly be a critical determinant of its biological activity.

SAR of the 4-Hydroxymethyl Group and its Derivatives

The 4-hydroxymethyl substituent is a critical pharmacophore, acting as a primary hydrogen bond donor and acceptor. Its modification is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

Modification of the primary alcohol of this compound can significantly alter its interaction with target enzymes. The hydroxyl group is less nucleophilic than other common moieties like amines or thiols, but its presence in an enzyme's active site can enhance its reactivity and importance for binding. nih.gov

Esters: Acetylation or formation of other esters can serve as a prodrug strategy. While the ester itself is typically inactive due to the loss of the hydrogen bond-donating hydroxyl, it increases lipophilicity, potentially improving cell membrane permeability. In vivo, endogenous esterases can hydrolyze the ester to regenerate the active parent alcohol.

Bioisosteres: Replacing the hydroxyl group with bioisosteres can probe the chemical space and refine interactions.

Aminomethyl (-CH₂NH₂): Introduces a basic center and a stronger hydrogen bond donor, which could form enhanced interactions with acidic residues like aspartate or glutamate in the kinase hinge region.

Fluoromethyl (-CH₂F) or Difluoromethyl (-CHF₂): These groups can act as weak hydrogen bond acceptors without being donors. This modification is useful for assessing the importance of the hydroxyl's hydrogen-bond donating capacity.

Trifluoromethyl carbinol: The incorporation of a CF₃ group adjacent to the alcohol can enhance the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor, and can also introduce favorable metabolic stability. mdpi.com

Table 1: Predicted Impact of 4-Hydroxymethyl Group Modifications This table is interactive. Click on the headers to sort.

Modification Group Example Key Feature Change Expected Impact on Activity
Esterification -CH₂OC(O)CH₃ Prodrug; increased lipophilicity Decreased in vitro activity; potential for improved in vivo exposure
Etherification -CH₂OCH₃ Loss of H-bond donor; increased lipophilicity Likely decreased activity if H-bond donation is critical
Amine Bioisostere -CH₂NH₂ Stronger H-bond donor; basic center Potential for increased potency if an acidic residue is nearby

| Fluorine Bioisostere | -CH₂F | Weak H-bond acceptor; no H-bond donor | Decreased activity, confirms importance of H-bond donation |

The methylene (B1212753) (-CH₂-) group linking the oxazole ring to the hydroxyl group acts as a non-rigid spacer. This spacer is critical as it provides rotational freedom, allowing the terminal hydroxyl group to adopt an optimal orientation within the target's binding site. The flexibility of this single-carbon linker enables the ligand to overcome minor steric clashes and achieve an ideal geometry for hydrogen bonding, which might not be possible if the hydroxyl group were directly attached to the oxazole ring. The presence and nature of such a spacer can play a vital role in defining the final structural conformation of the ligand-protein complex. mdpi.com Studies on related heterocyclic compounds have shown that linking functional groups via a methylene bridge is a common and effective strategy. mdpi.com

Oxazole Ring Modification and Bioisosteric Replacement Studies

Altering the central heterocyclic core is a fundamental strategy in medicinal chemistry to improve potency, tune physicochemical properties, and secure intellectual property.

The C-5 position of the oxazole ring is a common site for substitution to explore additional binding interactions. In many kinase inhibitors, this position points towards the solvent-exposed region of the ATP-binding pocket, providing an opportunity to introduce groups that can enhance selectivity or solubility.

Small Alkyl or Halogen Substituents: Introducing a methyl group or a chlorine atom at C-5 can fill small hydrophobic pockets and displace water molecules, leading to an entropically favorable binding event.

Aromatic Rings: Adding a phenyl or pyridyl ring at the C-5 position can establish additional π-stacking or hydrophobic interactions. SAR studies on related isoxazoles have demonstrated that C-5 modification with moieties like pyrazole or pyrrole can be well-tolerated and can fine-tune the compound's activity profile. dundee.ac.uk

Polar Groups: Introducing small polar groups, such as a cyano or amide function, can improve aqueous solubility and provide additional hydrogen bonding opportunities. Research on 5-arylsulfonyl-1,3-oxazole-4-carbonitriles has shown that such modifications can lead to potent anticancer activity. researchgate.net

Table 2: Potential C-5 Substitutions and Their Rationale This table is interactive. Click on the headers to sort.

C-5 Substituent Example Rationale for Modification Potential Interaction
Halogen -Cl Fills small hydrophobic pocket; modulates electronics Hydrophobic/van der Waals
Small Alkyl -CH₃ Increases lipophilicity Hydrophobic
Aromatic Ring Phenyl Explores larger pockets; potential for π-stacking π-π stacking/hydrophobic

| Polar Nitrile | -CN | Improves solubility; H-bond acceptor | Dipole-dipole/H-bond |

Thiazole: Replacing the oxazole oxygen with sulfur to form a thiazole ring is a classic bioisosteric switch. Sulfur is larger and less electronegative than oxygen, which alters the ring's electronics and dipole moment. This can affect the strength of hydrogen bonds formed by the ring nitrogen and change interactions with the target protein. researchgate.net

Isoxazole: As an isomer of oxazole, isoxazole repositions the ring nitrogen. This change in the location of the hydrogen bond acceptor can be used to probe different regions of the target active site and has been successfully employed in the development of p38 MAP kinase inhibitors. nih.gov

1,2,4-Oxadiazole: This ring system has been used as a bioisostere for amide and ester groups due to its hydrolytic stability. nih.gov Its geometry and electronic properties differ from oxazole, offering a distinct pattern of hydrogen bond acceptors.

1,2,3-Triazole: The triazole ring introduces an additional nitrogen atom, providing more hydrogen bond acceptor/donor possibilities and altering the molecule's polarity. It has been used to replace oxazole and isoxazole rings in various drug candidates. unimore.it

Table 3: Comparison of Oxazole and Common Bioisosteric Cores This table is interactive. Click on the headers to sort.

Heterocycle Key Differences from Oxazole Potential SAR Impact
Thiazole O replaced by S; altered electronics and size Modified H-bonding, potential for new sulfur-aromatic interactions
Isoxazole Isomeric; different N position Changes vector of H-bond acceptor
1,2,4-Oxadiazole Different N positions; more polar Altered dipole moment and H-bonding geometry

| 1,2,3-Triazole | Additional N atom | Increased polarity and H-bonding capacity |

In Vitro Biological Assay Development and Screening Methodologies

The evaluation of this compound derivatives as kinase inhibitors involves a cascade of in vitro assays, starting with high-throughput screening (HTS) to identify initial hits, followed by more detailed secondary assays to confirm activity and determine the mechanism of action.

High-Throughput Screening (HTS):

Fluorescence Polarization (FP): FP is a robust and widely used HTS method for monitoring molecular interactions in solution. researchgate.net An FP assay can be developed using a fluorescently labeled probe that binds to the kinase of interest. Unlabeled inhibitors, such as the oxazole derivatives, compete with the probe for binding, causing a decrease in the polarization signal. This technique is well-suited for screening large compound libraries to identify initial hits that bind to the target kinase. nih.govnih.gov

Secondary Assays (Hit Confirmation and Potency Determination):

Biochemical Kinase Assays: Once hits are identified, their potency (e.g., IC₅₀ value) is determined using biochemical assays that measure the direct inhibition of enzyme activity. For p38 MAP kinase, non-radioactive immunosorbent assays are commonly used. nih.govacs.org These assays typically involve incubating the kinase with a specific substrate (like ATF-2) and ATP. The amount of phosphorylated substrate is then quantified, often via an antibody-based method (ELISA), in the presence of varying concentrations of the inhibitor. sigmaaldrich.com

Cell-Based Assays: To confirm that inhibitors are active in a cellular context, assays measuring the phosphorylation of downstream targets or the production of inflammatory cytokines (e.g., TNF-α) are employed. High-content screening (HCS) can be used to quantify the phosphorylation state of cellular p38 using phospho-specific antibodies in a multi-well plate format. sigmaaldrich.com

Cytotoxicity Assays: Standard assays like the MTT assay are run concurrently to ensure that the observed inhibitory effects are not due to general cytotoxicity. nih.gov

Table 4: In Vitro Assay Cascade for Kinase Inhibitor Profiling This table is interactive. Click on the headers to sort.

Assay Type Principle Purpose Key Output
Fluorescence Polarization (FP) Competitive binding with a fluorescent probe Primary HTS for binding Hit identification
Biochemical Kinase Assay (ELISA) Measures enzyme-catalyzed substrate phosphorylation Potency determination IC₅₀ value
Cell-Based Phosphorylation Assay Measures phosphorylation of downstream targets in cells Cellular activity confirmation Cellular EC₅₀ value

| MTT Assay | Measures cell viability | Assessment of cytotoxicity | CC₅₀ value |

Applications of 2 Cyclopentyl 1,3 Oxazol 4 Yl Methanol in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The structure of (2-Cyclopentyl-1,3-oxazol-4-yl)methanol makes it a potentially valuable building block, or synthon, in the multistep synthesis of more complex molecular architectures. The oxazole (B20620) ring can be considered a bioisostere for other functional groups, offering similar spatial and electronic properties while potentially improving pharmacological profiles. rsc.org

The 1,3-oxazole moiety is a key structural component of numerous natural products, including several with significant biological activities. researchgate.net While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, its structure suggests it could serve as a precursor to analogues of natural products. The cyclopentyl group could mimic carbocyclic portions of a natural product, while the hydroxymethyl group offers a handle for further chemical elaboration.

For instance, many marine natural products contain oxazole rings. Synthetic strategies towards these molecules often rely on the construction of the oxazole core at a late stage or the use of pre-functionalized oxazole building blocks. The hydroxymethyl group of this compound could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for coupling reactions, thus enabling its incorporation into a larger molecular framework.

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. researchgate.netjournalajst.com Pharmaceutical intermediates are the building blocks used in the synthesis of active pharmaceutical ingredients (APIs). The unique combination of a lipophilic cyclopentyl group and a versatile hydroxymethyl functional group on the oxazole core of this compound makes it an attractive candidate as an advanced intermediate.

The hydroxymethyl group is particularly significant as it allows for a variety of subsequent chemical transformations. For example, it can be used to introduce the oxazole moiety into a larger molecule through esterification, etherification, or by conversion to an amine or halide. These are all common strategies in the synthesis of complex pharmaceutical agents.

Potential Transformation Reagents Resulting Functional Group Application in Pharmaceutical Synthesis
OxidationPCC, DMP, SwernAldehydeAldol reactions, Wittig reactions, reductive amination
OxidationJones, KMnO4Carboxylic AcidAmide coupling, esterification
EtherificationNaH, R-XEtherLinker to other molecular fragments
EsterificationR-COOH, DCCEsterProdrug strategies, modification of solubility
Conversion to HalideSOCl2, PBr3Alkyl HalideNucleophilic substitution reactions
Conversion to AmineMitsunobu (phthalimide), NaN3AmineAmide formation, urea (B33335) synthesis

This table represents potential, well-established chemical transformations of a primary alcohol and is not based on specific published research for this compound.

Integration into Diverse Chemical Libraries for Screening

High-throughput screening of large chemical libraries is a cornerstone of modern drug discovery. The goal is to identify "hit" compounds that can be further optimized into lead compounds and eventually new drugs. The structural characteristics of this compound make it a suitable candidate for inclusion in such libraries.

Diversity-oriented synthesis (DOS) is a strategy for the efficient synthesis of structurally diverse small molecules. nih.gov The aim is to populate chemical space with a wide variety of molecular scaffolds. nih.gov While no specific DOS libraries based on this compound have been reported, its functional handles are well-suited for this approach.

Starting from this single building block, a multitude of different products could be generated by reacting the hydroxymethyl group with a diverse set of reagents. This would lead to a library of related compounds with variations in their physical and chemical properties, which could then be screened for biological activity.

Parallel synthesis and combinatorial chemistry are techniques used to rapidly create large numbers of compounds in an automated or semi-automated fashion. The hydroxymethyl group of this compound is amenable to these high-throughput synthetic methods. For example, the compound could be attached to a solid support via its alcohol function, and then a variety of chemical transformations could be performed on the oxazole ring or the cyclopentyl group. Alternatively, the compound could be reacted in solution in a parallel fashion with a library of building blocks, such as carboxylic acids to form a library of esters, or isocyanates to form a library of carbamates.

Library Type Reactant Class Resulting Linkage
EstersCarboxylic Acids-O-C(=O)-
EthersAlkyl Halides-O-
CarbamatesIsocyanates-O-C(=O)-NH-
CarbonatesChloroformates-O-C(=O)-O-

This table illustrates the potential for creating diverse chemical libraries from this compound and is not based on specific published research.

Potential in Materials Science and Functional Materials

The application of heterocyclic compounds is not limited to biology and medicine; they are also finding increasing use in materials science. irjmets.com Oxazole-containing polymers and dyes, for instance, have been investigated for their electronic and photophysical properties. irjmets.com

While there is no specific research on the use of this compound in materials science, its structure suggests some potential applications. The oxazole ring is an electron-rich aromatic system that can participate in π-stacking interactions and may impart useful optical or electronic properties to a material.

The hydroxymethyl group is once again the key to its potential in this area. It can be used to polymerize the molecule, for example, by condensation with a dicarboxylic acid to form a polyester. It could also be used to graft the molecule onto the surface of a material to modify its properties, such as its hydrophobicity or its ability to coordinate to metal ions. The cyclopentyl group would likely increase the solubility of such materials in organic solvents and influence their thermal properties.

Material Class Method of Incorporation Potential Property/Application
PolyestersPolycondensation with diacidsModified thermal and mechanical properties
PolyurethanesPolyaddition with diisocyanatesHigh-performance coatings and elastomers
Surface CoatingsGrafting onto surfacesAltered surface energy, biocompatibility
Metal-Organic Frameworks (MOFs)As a functionalized ligandCatalysis, gas storage

This table outlines the hypothetical potential of this compound in materials science based on the known chemistry of its functional groups.

Incorporation into Polymeric Systems

There is currently no available research detailing the incorporation of this compound into polymeric systems. Scientific literature does not provide examples of polymerization reactions, characterization of resulting polymers, or analysis of the material properties conferred by the inclusion of this compound.

Development of Optoelectronic or Supramolecular Materials

Similarly, the scientific literature lacks studies on the use of this compound in the development of optoelectronic or supramolecular materials. There are no published findings on the synthesis, photophysical properties, or self-assembly behavior of materials derived from this compound.

Advanced Analytical Method Development for Research and Characterization of 2 Cyclopentyl 1,3 Oxazol 4 Yl Methanol

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation and purification of (2-Cyclopentyl-1,3-oxazol-4-yl)methanol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these tasks.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is crucial for both purity assessment and preparative isolation.

Research Findings: Reverse-phase HPLC (RP-HPLC) has been found to be a highly effective method for the separation of oxazole (B20620) derivatives. For this compound, a C18 column is typically employed as the stationary phase due to its hydrophobicity, which allows for good retention and separation of the moderately polar analyte. The mobile phase composition is a critical parameter that is optimized to achieve the desired resolution and retention time. A gradient elution is often preferred over isocratic elution to ensure adequate separation of impurities with a wide range of polarities.

A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formate, which also makes the method compatible with mass spectrometry detection. The pH of the aqueous phase is controlled to ensure the consistent ionization state of the analyte and any impurities. Detection is typically carried out using a UV detector, with the wavelength set to the absorbance maximum of the oxazole ring.

For preparative HPLC, the developed analytical method can be scaled up by using a larger column and a higher flow rate to isolate larger quantities of the pure compound.

Table 8.1: Exemplar HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, due to the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct GC analysis and is prone to peak tailing. Therefore, derivatization is a necessary step to increase its volatility and improve its chromatographic behavior.

Research Findings: The hydroxyl group of this compound can be derivatized to a less polar and more volatile ether or ester. Silylation is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

The derivatized sample is then injected into a GC system equipped with a non-polar capillary column, such as a DB-5 or HP-5, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The temperature program of the GC oven is optimized to ensure the efficient separation of the derivatized analyte from any impurities or byproducts of the derivatization reaction.

Table 8.2: Typical GC Method Parameters for Derivatized this compound

ParameterValue
Derivatizing Agent BSTFA with 1% TMCS
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Detector FID or MS
Detector Temperature 300 °C

Quantitative Analytical Techniques

Accurate quantification of this compound is essential for various applications. Spectrophotometric and titration methods can be developed for this purpose.

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantification of this compound, provided it has a suitable chromophore and there are no interfering substances that absorb at the same wavelength.

Research Findings: The oxazole ring in this compound exhibits absorbance in the UV region. A quantitative method can be developed by preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration can then be constructed, which should be linear over a defined concentration range according to the Beer-Lambert law. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important to ensure the solubility of the compound and to avoid solvent-analyte interactions that could affect the absorbance spectrum.

Fluorometric assays, which measure the fluorescence of a compound, can offer higher sensitivity and selectivity than spectrophotometric methods. However, this is only applicable if this compound is naturally fluorescent or can be derivatized with a fluorescent tag.

While classical titration methods may lack the specificity for complex samples, advanced titration techniques, such as potentiometric titration, can be employed for the quantification of this compound in bulk form.

Research Findings: The basic nitrogen atom in the oxazole ring of this compound can be titrated with a standard solution of a strong acid, such as perchloric acid in a non-aqueous solvent like glacial acetic acid. The endpoint of the titration can be determined potentiometrically using a suitable electrode system. This method is highly precise and accurate for the assay of the pure substance but may not be suitable for mixtures due to the potential for co-titration of other basic impurities.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound.

Research Findings: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. The HPLC system separates the compound from other components in a mixture, and the mass spectrometer provides mass information that aids in the identification and confirmation of the analyte. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule, typically producing a protonated molecular ion [M+H]+. By operating the mass spectrometer in selected ion monitoring (SIM) mode, high selectivity and sensitivity can be achieved for quantitative analysis. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable hyphenated technique for the analysis of the derivatized this compound. The gas chromatograph provides high-resolution separation, and the mass spectrometer allows for the unequivocal identification of the analyte based on its mass spectrum.

LC-MS/MS for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for identifying and quantifying metabolites in complex biological matrices. For this compound, this method is crucial for elucidating its metabolic pathways, which may involve oxidation, ring-opening, or conjugation. nih.gov

The methodology involves separating metabolites from a biological sample (such as plasma, urine, or liver microsome incubations) using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components are then ionized and analyzed by a tandem mass spectrometer. The mass spectrometer performs two stages of mass analysis (MS/MS), first selecting a parent ion (the metabolite) and then fragmenting it to produce a characteristic spectrum of daughter ions, enabling structural elucidation. mdpi.com

A hypothetical LC-MS/MS method for profiling metabolites of this compound could be developed as follows. The high-resolution mass spectrometry (HRMS) capability would allow for the determination of the elemental composition of potential metabolites. ijpras.com Common metabolic transformations for a molecule with its structure would include hydroxylation of the cyclopentyl ring, oxidation of the methanol group to an aldehyde or carboxylic acid, or cleavage of the oxazole ring. nih.gov

Interactive Table 1: Representative LC-MS/MS Parameters for Metabolite Profiling

ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (m/z 100-1000) followed by data-dependent MS/MS on the top 5 most intense ions
Collision Energy Ramped (e.g., 10-40 eV)
Capillary Voltage 3.5 kV
Source Temperature 120 °C

GC-MS for Volatile Impurities or Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a drug substance. thermofisher.com For this compound, this could include residual solvents from synthesis, starting materials, or volatile degradation products. ijprajournal.com The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column, followed by mass spectrometric detection for identification. nih.gov

Given the hydroxyl group in this compound, the compound itself has limited volatility. While direct GC-MS analysis could be used for more volatile impurities, analysis of the compound or non-volatile impurities might require a derivatization step. Derivatization, for instance by silylation (e.g., with BSTFA), would increase its volatility and thermal stability, making it amenable to GC-MS analysis. This approach can be valuable for specific assays where LC-based methods are not suitable.

Headspace GC-MS is a particularly useful variation for analyzing residual solvents without injecting the non-volatile drug substance directly into the instrument, thereby preventing contamination of the system. ijprajournal.com

Interactive Table 2: Illustrative GC-MS Conditions for Impurity Analysis

ParameterCondition for Volatile Impurities (Headspace)
GC System Gas Chromatograph with Headspace Autosampler
Column DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium at 1.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Transfer Line Temp 280 °C
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-400
Source Temperature 230 °C

Solid-State Characterization Methods (Beyond X-ray Crystallography)

The physical properties of a compound, such as its crystalline form, can significantly impact its stability, solubility, and bioavailability. Therefore, solid-state characterization is a critical aspect of its development.

Thermal Analysis (e.g., DSC, TGA) for Polymorphism

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are central to this characterization.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to identify and characterize different polymorphic forms, which will exhibit distinct melting endotherms. nih.gov For this compound, heating a sample in a DSC can reveal its melting point and purity. If multiple melting peaks are observed upon different heating/cooling cycles, it may indicate the presence of polymorphism. nih.gov

TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and decomposition temperature, as well as to quantify the presence of residual solvents or water (hydrates). For this compound, TGA would show the temperature at which the compound begins to degrade and could detect any loss of mass before melting, which might indicate the presence of solvates.

Interactive Table 3: Representative Thermal Analysis Data for a Hypothetical Crystalline Form

Analysis TypeParameterObservation
DSC Heating Rate10 °C/min
AtmosphereNitrogen
Onset of Melting125.5 °C
Peak of Melting Endotherm128.0 °C
TGA Heating Rate10 °C/min
AtmosphereNitrogen
Mass Loss (25-150 °C)< 0.1% (Indicates absence of solvates)
Onset of Decomposition> 250 °C (Indicates good thermal stability)

Powder X-ray Diffraction (PXRD) for Crystalline Forms

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its degree of crystallinity. Each crystalline form of a compound produces a unique diffraction pattern, acting as a "fingerprint" for that specific form.

The technique involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting pattern of peaks at specific diffraction angles (2θ) is characteristic of the crystal lattice structure. For this compound, PXRD would be the definitive method to identify different polymorphs. Each polymorph would have a distinct set of 2θ peaks and relative intensities. mdpi.com This is critical for quality control and ensuring batch-to-batch consistency of the solid form.

Interactive Table 4: Hypothetical PXRD Peak List for a Crystalline Form of this compound

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.86.9180
15.25.82100
17.15.1865
20.54.3330
22.93.8855
25.73.4670

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.